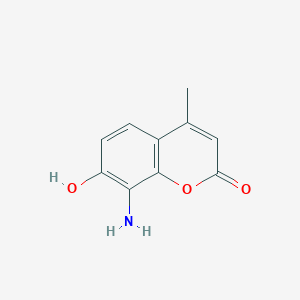

8-amino-7-hydroxy-4-methyl-2H-chromen-2-one

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction involves the condensation of a phenol with β-ketoesters in the presence of an acidic catalyst . For instance, 7-hydroxy-4-methylcoumarin can be synthesized by condensing resorcinol with ethylacetoacetate in the presence of concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet industrial demands. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to enhance efficiency and reduce environmental impact .

化学反応の分析

Types of Reactions

8-amino-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities .

科学的研究の応用

Anti-Inflammatory Applications

Research has demonstrated that 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one exhibits notable anti-inflammatory effects. A study synthesized a series of derivatives based on this compound and evaluated their activity using the carrageenan-induced hind paw edema model in rats. Compounds derived from this compound showed significant reductions in edema volume compared to the reference drug indomethacin, with some compounds achieving up to 44.05% inhibition after three hours .

Table 1: Anti-inflammatory Activity of Derivatives

| Compound | % Inhibition (3h) | Reference Drug Comparison |

|---|---|---|

| Compound 4 | 44.05% | Higher than Indomethacin |

| Compound 8 | 38.10% | Higher than Indomethacin |

Antioxidant Properties

The antioxidant potential of this compound has been explored extensively. Studies indicate that derivatives of this compound possess strong radical scavenging abilities, surpassing traditional antioxidants like α-tocopherols . The presence of hydroxyl groups in the structure enhances its capacity to neutralize reactive oxygen species, making it a promising candidate for formulations aimed at oxidative stress-related conditions.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 91% |

| Compound B | 88% |

Anticancer Activity

The anticancer properties of this compound have been investigated with positive results. Various derivatives have shown effectiveness against different cancer cell lines, including prostate carcinoma (DU145), hepatocellular carcinoma (HepG2), ovarian cancer (SKOV3), and breast cancer (MDA-MB 231). The structure–activity relationship analysis revealed that modifications at specific positions could enhance anticancer activity significantly .

Table 3: Anticancer Activity Against Cell Lines

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| DU145 | Compound C | 5.23 |

| HepG2 | Compound D | 3.45 |

| SKOV3 | Compound E | 6.78 |

| MDA-MB 231 | Compound F | 4.12 |

Antimicrobial Properties

The antimicrobial efficacy of derivatives derived from this compound has also been a focus of research. These compounds have shown significant activity against various bacterial strains, indicating their potential use as antibacterial agents . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 4: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 20 µg/mL |

| P. aeruginosa | 25 µg/mL |

Molecular Mechanisms and Structure–Activity Relationships

Understanding the molecular mechanisms through which these compounds exert their effects is crucial for further development and optimization. Molecular docking studies have indicated that the binding affinity of these compounds towards specific enzymes, such as cyclooxygenase (COX), correlates with their anti-inflammatory activity . Additionally, structure–activity relationship studies have provided insights into how modifications can enhance biological activity.

作用機序

The mechanism of action of 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase, which plays a role in inflammation. Additionally, it can intercalate into DNA, disrupting the replication process and exhibiting anti-cancer properties .

類似化合物との比較

Similar Compounds

7-Hydroxy-4-methylcoumarin: Lacks the amino group, making it less reactive in certain substitution reactions.

4-Methylumbelliferone: Similar structure but lacks the amino group, used primarily as a fluorescent probe.

Uniqueness

8-amino-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to the presence of both amino and hydroxy groups, which enhance its reactivity and biological activity compared to similar compounds .

生物活性

8-Amino-7-hydroxy-4-methyl-2H-chromen-2-one, also known as a coumarin derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and antifungal properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula: C10H9NO3

- CAS Number: 24618-19-7

- Molecular Weight: 189.18 g/mol

The presence of both amino and hydroxy groups enhances its reactivity and biological activity, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition contributes to its anti-inflammatory properties.

- DNA Intercalation: The compound can intercalate into DNA, disrupting replication processes and exhibiting anticancer effects.

- Antifungal Activity: It demonstrates antifungal properties by interfering with the cell wall synthesis of fungi.

1. Anti-inflammatory Activity

A study conducted on a series of coumarin derivatives, including this compound, assessed their anti-inflammatory effects using the carrageenan-induced hind paw edema model in rats. The results indicated that certain derivatives exhibited significant reductions in paw edema volume compared to the reference drug indomethacin, with some compounds showing up to 44.05% inhibition after three hours .

| Compound | Inhibition (%) | Time (h) |

|---|---|---|

| Compound 4 | 44.05 | 3 |

| Compound 8 | 38.10 | 3 |

| Indomethacin | Reference | - |

2. Anticancer Properties

Research has highlighted the potential of this compound in cancer treatment. Its ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the activation of caspases and modulation of apoptotic pathways. Molecular docking studies suggest that it effectively binds to targets involved in cancer progression.

3. Antifungal Activity

The antifungal efficacy of this compound was evaluated against various Candida species. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against Candida albicans and Candida tropicalis, with reported MICs of 0.067 µmol/mL for both strains .

| Fungal Strain | MIC (µmol/mL) | Activity Level |

|---|---|---|

| C. albicans (ATCC 90028) | 0.067 | Strong |

| C. tropicalis (ATCC 13809) | 0.067 | Strong |

| C. krusei (ATCC 6258) | 0.269 | Moderate |

Case Studies and Research Findings

- Anti-inflammatory Screening: A study synthesized several derivatives based on the coumarin structure and evaluated their anti-inflammatory properties using both in vitro and in vivo models, confirming the efficacy of specific compounds over traditional anti-inflammatory drugs .

- Anticancer Studies: Research involving molecular docking revealed that modifications at specific positions on the chromenone scaffold could enhance anticancer activity, suggesting a structure–activity relationship that could guide future drug design efforts .

- Antifungal Mechanism Investigation: Further studies focused on understanding the mode of action against fungal pathogens revealed that the compound does not directly interact with ergosterol but rather affects other cellular targets, leading to disruption of fungal growth .

特性

IUPAC Name |

8-amino-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCTUTOUGBMEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415483 | |

| Record name | 8-Amino-7-hydroxy-4-methyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24618-19-7 | |

| Record name | 8-Amino-7-hydroxy-4-methyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。